molecular formula C7H15NO4 B1337830 ETHYL 2,2-DIMETHOXYETHYLCARBAMATE CAS No. 71545-60-3

ETHYL 2,2-DIMETHOXYETHYLCARBAMATE

Cat. No. B1337830
Key on ui cas rn: 71545-60-3
M. Wt: 177.2 g/mol
InChI Key: LBLQPBVEGKLIEU-UHFFFAOYSA-N
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Patent
US08946235B2

Procedure details

A solution of NaOH (578.4 g, 14.46 mol) in H2O (2 L) was added to a solution of 2,2-dimethoxyethanamine (800 g, 7.6 mol) in toluene (2 L) and the resulting mixture was cooled to 0° C. using an ice bath. Ethyl chloroformate (825 g, 7.6 mol) was added dropwise while keeping the temperature near 10° C. The mixture was then stirred at r.t. overnight. The phases were then separated and the aqueous solution was saturated with solid NaCl. This solution was then extracted with toluene (1.25 L×3). The combined organic solutions were dried (Na2SO4) and concentrated in vacuo to give the title compound (1.123 kg, 83%) as colorless oil; 1H NMR: (CDCl3) 1.17 (3H, t), 3.14 (2H, s), 3.32 (6H, s), 4.02-4.07 (2H, m), 4.30 (1H, t).
Name
Quantity
578.4 g
Type
reactant
Reaction Step One
Quantity
800 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
825 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH2:7].Cl[C:11]([O:13][CH2:14][CH3:15])=[O:12]>O.C1(C)C=CC=CC=1>[CH3:3][O:4][CH:5]([O:8][CH3:9])[CH2:6][NH:7][C:11](=[O:12])[O:13][CH2:14][CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
578.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
800 g
Type
reactant
Smiles
COC(CN)OC
Name
Quantity
2 L
Type
solvent
Smiles
O
Name
Quantity
2 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
825 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at r.t. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
near 10° C
CUSTOM
Type
CUSTOM
Details
The phases were then separated
EXTRACTION
Type
EXTRACTION
Details
This solution was then extracted with toluene (1.25 L×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CNC(OCC)=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.123 kg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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